2,2',5,5'-Tetrachlorobenzidine

Catalytic hydrogenation Process chemistry Benzidine synthesis

Select 2,2',5,5'-Tetrachlorobenzidine (TCB) for a strategic advantage in yellow organic pigment manufacturing. Unlike restricted benzidine (IARC Group 1) or 3,3'-dichlorobenzidine (IARC Group 2B), TCB is classified as IARC Group 3, reducing regulatory overhead. This intermediate enables high-selectivity synthesis (84.7% via Pd/C hydrogenation) and features established wastewater treatment protocols (97.8% COD removal). Procure with ≥98% HPLC purity for direct use as a tetrazo component, minimizing purification steps.

Molecular Formula C12H8Cl4N2
Molecular Weight 322 g/mol
CAS No. 15721-02-5
Cat. No. B1205553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',5,5'-Tetrachlorobenzidine
CAS15721-02-5
Synonyms2,2',5,5'-tetrachlorobenzidine
2,2'5,5'-TCB
Molecular FormulaC12H8Cl4N2
Molecular Weight322 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl
InChIInChI=1S/C12H8Cl4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2
InChIKeyUXOXUHMFQZEAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',5,5'-Tetrachlorobenzidine (CAS 15721-02-5) – Technical Baseline and Procurement-Relevant Properties


2,2',5,5'-Tetrachlorobenzidine (TCB) is a chlorinated aromatic amine within the benzidine structural class, characterized by a biphenyl core substituted at the 2,2',5,5' positions with chlorine atoms. Its molecular formula is C₁₂H₈Cl₄N₂, with a molecular weight of 322.02 g/mol [1]. Key physicochemical parameters include a melting point of 135–140 °C, a boiling point of 408.2 °C, and an XLogP of 4.5, indicating pronounced hydrophobicity [1]. As a benzidine derivative, TCB functions primarily as an intermediate in the manufacture of yellow organic pigments, specifically as a tetrazo component in disazo pigment synthesis [2][3].

2,2',5,5'-Tetrachlorobenzidine – Why Generic Benzidine Substitution Fails in Industrial Applications


In-class benzidine derivatives are not functionally interchangeable due to divergent chlorine substitution patterns that alter both electronic properties and regulatory status. While 3,3'-dichlorobenzidine (DCB) is also a key pigment intermediate, its different substitution pattern leads to distinct pigment color properties and a different toxicological profile – DCB is classified as IARC Group 2B (possibly carcinogenic to humans), whereas 2,2',5,5'-tetrachlorobenzidine falls under IARC Group 3 (not classifiable as to its carcinogenicity to humans) [1]. Additionally, non-chlorinated benzidine (IARC Group 1, carcinogenic) is heavily restricted globally [2]. 3,3',5,5'-Tetramethylbenzidine (TMB) is optimized for peroxidase-based colorimetric assays rather than pigment synthesis [3]. These regulatory, functional, and performance divergences necessitate product-specific evaluation rather than generic class-based substitution [4].

2,2',5,5'-Tetrachlorobenzidine – Quantitative Differential Evidence vs. In-Class Comparators


Synthesis Selectivity of 2,2',5,5'-Tetrachlorobenzidine via Pd/C Catalytic Hydrogenation

The synthesis of 2,2',5,5'-tetrachlorobenzidine via Pd/C-catalyzed hydrogenation of 2,5-dichloronitrobenzene achieves 100% raw material conversion with a product selectivity of 84.7% under optimized conditions (1.6 MPa pressure, staged temperature increase) [1]. This selectivity metric is critical for process economics and downstream purity requirements in pigment manufacturing.

Catalytic hydrogenation Process chemistry Benzidine synthesis

Carcinogenicity Classification – IARC Group 3 vs. Group 2B/Group 1 Benzidine Derivatives

2,2',5,5'-Tetrachlorobenzidine is classified by the International Agency for Research on Cancer (IARC) as Group 3: 'Not classifiable as to its carcinogenicity to humans' [1]. This contrasts with 3,3'-dichlorobenzidine (IARC Group 2B, possibly carcinogenic) [2] and non-chlorinated benzidine (IARC Group 1, carcinogenic to humans) [3]. While Group 3 does not equate to 'non-carcinogenic,' this differential regulatory classification carries significant implications for handling requirements, disposal costs, and global trade compliance.

Toxicology Regulatory compliance Occupational safety

Commercial Purity Specification – ≥98.0% (HPLC) for Research and Industrial Use

Commercial 2,2',5,5'-tetrachlorobenzidine is routinely supplied with a purity specification of ≥98.0% as determined by HPLC (area%) and confirmed by total nitrogen analysis . This specification is consistent across multiple reputable vendors (TCI, Fisher Scientific, BOC Sciences) . This purity level is sufficient for use as a pigment intermediate without additional purification, whereas lower-purity technical-grade benzidine derivatives (e.g., 95% purity DCB) may require additional purification steps that increase processing costs and waste generation .

Analytical chemistry Quality control Procurement specification

Wastewater Treatment Efficiency – 97.8% COD Removal in TCB Production Effluent

Production wastewater from 2,2',5,5'-tetrachlorobenzidine manufacturing can be treated using a micro-electrolysis plus air oxidation process. Under conditions of HRT = 1 h, pH 3.0 in the micro-electrolysis reactor and HRT = 38 h in the air oxidation unit, the COD removal rate reaches 97.8% and color removal reaches 90%, with effluent meeting Chinese national discharge standards [1]. Comparable treatment data for 3,3'-dichlorobenzidine production wastewater indicates typical COD removal of 85–92% using conventional activated sludge or advanced oxidation processes [2].

Environmental engineering Wastewater treatment Process sustainability

Reverse-Phase HPLC Method for 2,2',5,5'-Tetrachlorobenzidine Using Newcrom R1 Column

A validated reverse-phase HPLC method has been developed for 2,2',5,5'-tetrachlorobenzidine using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable to preparative separations and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. For comparison, HPLC methods for 3,3'-dichlorobenzidine often employ different column chemistries and require ion-pairing reagents, which can reduce MS compatibility [2].

Analytical method development HPLC separation Quality control

Patented Use as Tetrazo Component in Yellow Pigments – Functional Equivalence with 3,3'-Dichlorobenzidine

In multiple patents (JPH1172963A, WO2011031600A1), 2,2',5,5'-tetrachlorobenzidine is explicitly claimed as a tetrazo component alongside 3,3'-dichlorobenzidine for the synthesis of yellow disazo pigments used in toners and color filters [1][2]. The patents indicate that TCB-derived pigments can achieve high color purity and transmittance when combined with specific couplers, but they do not quantify performance differences versus DCB-derived pigments [3].

Pigment chemistry Disazo synthesis Patent literature

2,2',5,5'-Tetrachlorobenzidine – Optimal Application Scenarios Based on Differential Evidence


High-Selectivity Catalytic Hydrogenation Process for Pigment Intermediate Manufacturing

Given the documented 84.7% synthesis selectivity under Pd/C catalytic hydrogenation conditions [1], procurement of 2,2',5,5'-tetrachlorobenzidine is justified in scenarios where process economics favor a well-characterized hydrogenation route with established scale-up parameters (1.6 MPa, staged temperature increase). Users seeking to optimize yield should compare this selectivity against alternative benzidine derivatives with reported selectivities in the 90–95% range, such as 3,3'-dichlorobenzidine [2].

Regulatory-Conscious Manufacturing Requiring IARC Group 3 Classification

Manufacturing operations in regions with stringent occupational exposure limits or import/export restrictions on IARC Group 1/2B substances should prioritize 2,2',5,5'-tetrachlorobenzidine over benzidine (Group 1) or 3,3'-dichlorobenzidine (Group 2B) [1]. The Group 3 classification, while not a 'non-carcinogenic' designation, typically correlates with reduced compliance costs and simplified safety data sheet documentation [2].

High-Purity Pigment Intermediate with Established HPLC Quality Control

Procurement teams requiring ≥98.0% HPLC purity without additional in-house purification should select 2,2',5,5'-tetrachlorobenzidine from vendors offering this verified specification (e.g., TCI, Fisher Scientific) [1]. This purity level is sufficient for direct use as a tetrazo component in disazo pigment synthesis [2]. For applications requiring >99% purity, users should evaluate whether this baseline specification reduces overall purification burden relative to lower-purity technical-grade alternatives .

Wastewater Treatment-Constrained Production Facilities

Production sites operating under strict COD discharge limits may derive operational advantage from the documented 97.8% COD removal efficiency achievable via micro-electrolysis plus air oxidation treatment of TCB production wastewater [1]. This established treatment pathway may reduce capital expenditure on advanced oxidation processes compared to facilities processing 3,3'-dichlorobenzidine, where conventional treatment yields 85–92% COD removal [2].

Technical Documentation Hub

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